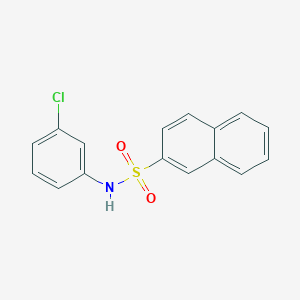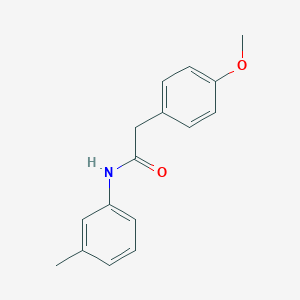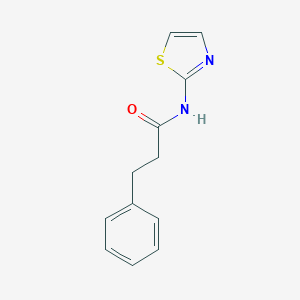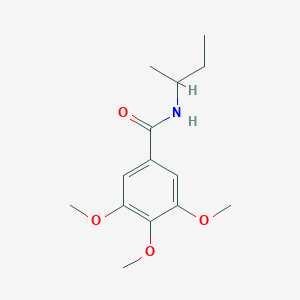![molecular formula C24H19N3O4 B291989 11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291989.png)
11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex organic compound with a unique structure that includes a pyrido-furo-diazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and diazepine derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the diazepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxy and phenyl groups via electrophilic aromatic substitution.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds with an indole core, known for their diverse biological activities.
Coumarin Derivatives: Known for their anticoagulant properties and use in medicinal chemistry.
Benzodiazepines: Widely used in medicine for their sedative and anxiolytic effects.
Uniqueness
What sets 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its unique fused ring system, which combines elements of pyridine, furan, and diazepine. This structure provides a distinct set of chemical properties and potential biological activities not found in simpler compounds.
Propriétés
Formule moléculaire |
C24H19N3O4 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C24H19N3O4/c1-14-11-18(15-7-4-3-5-8-15)25-23-20(14)21-22(31-23)24(29)27(13-19(28)26-21)16-9-6-10-17(12-16)30-2/h3-12H,13H2,1-2H3,(H,26,28) |
Clé InChI |
NVXRNYMMFBVLHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)
